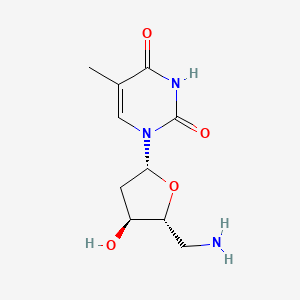

5'-Amino-5'-deoxythymidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWLBQPICCQJFF-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876098 | |

| Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25152-20-9 | |

| Record name | 5'-Amino-5'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMIDINE, 5'-AMINO-5'-DEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Amino 5 Deoxythymidine

Strategies for the Preparation of 5'-Amino-5'-deoxythymidine

The synthesis of this compound can be effectively achieved through two principal pathways: the amidation of tosylated precursors and the reduction of 5'-azido intermediates. The choice of method often depends on the desired scale, yield, and the availability of starting materials.

Amidation Pathways from Tosylated Precursors

A foundational and direct method for the synthesis of this compound involves the amination of a monotosylated thymidine (B127349) precursor. asm.orgnih.gov This process begins with the selective tosylation of the 5'-hydroxyl group of thymidine using p-toluenesulfonyl chloride (TsCl) in pyridine. drugfuture.comresearchgate.net The resulting 5'-O-tosylthymidine is a reactive intermediate where the tosyl group serves as an excellent leaving group. drugfuture.comresearchgate.net

Subsequent treatment of the tosylated intermediate with concentrated ammonium (B1175870) hydroxide (B78521) facilitates a nucleophilic substitution reaction, displacing the tosyl group to yield this compound. asm.orgnih.gov This reaction is typically carried out at elevated temperatures to drive the amination to completion.

Table 1: Key Reagents in Amidation Pathway

| Reagent | Role |

|---|---|

| Thymidine | Starting Material |

| p-Toluenesulfonyl chloride (TsCl) | Tosylating agent for the 5'-hydroxyl group |

| Pyridine | Base and solvent |

Reduction of 5'-Azido-5'-deoxythymidine Intermediates

An alternative and widely employed route to this compound is through the reduction of a 5'-azido-5'-deoxythymidine intermediate. nih.gov This method offers a robust and often high-yielding pathway. The synthesis commences with the conversion of thymidine to 5'-azido-5'-deoxythymidine. This can be achieved by first converting the 5'-hydroxyl group to a good leaving group, such as a tosylate or an iodide, followed by nucleophilic substitution with sodium azide (B81097). drugfuture.comoup.com For instance, thymidine can be converted to 5'-iodo-5'-deoxythymidine (B1595135) using methyltriphenoxyphosphonium iodide, which is then reacted with sodium azide in a solvent like DMF to produce 5'-azido-5'-deoxythymidine. oup.com

The pivotal step is the reduction of the 5'-azido group to the corresponding primary amine. Several reduction methods are effective, including:

Staudinger Reaction: This reaction involves the use of triphenylphosphine, which reacts with the azide to form a phosphazide (B1677712) intermediate. Subsequent hydrolysis or reduction yields the amine. nih.govoup.com However, care must be taken as prolonged reaction times or harsh conditions can lead to the loss of base-protecting groups. oup.com

Catalytic Hydrogenation: The reduction can also be accomplished using hydrogen gas in the presence of a catalyst such as platinum oxide (PtO2) or Raney nickel. drugfuture.comoup.com This method is generally clean and efficient.

Electrochemical Reduction: Electrochemical methods have also been explored for the reduction of azido (B1232118) nucleosides, offering a controlled and often simple one-step synthesis of the corresponding amino nucleosides. bibliotekanauki.pl

The 5'-azido-5'-deoxythymidine precursor is a stable intermediate that can be readily purified, and its reduction to this compound is typically high-yielding. oup.com

Protecting Group Chemistry in this compound Synthesis

In the synthesis of this compound and its derivatives, particularly for incorporation into oligonucleotides, protecting group strategies are crucial to ensure chemoselectivity and prevent unwanted side reactions. umich.eduumich.edu

During the synthesis of the this compound monomer itself, the primary focus is on the selective modification of the 5'-hydroxyl group. However, when this modified nucleoside is to be used as a building block, for example, in solid-phase oligonucleotide synthesis, other functional groups must be protected. umich.edu

5'-Amino Group Protection: Once the 5'-amino group is installed, it often requires protection to prevent its reaction in subsequent steps, such as phosphitylation of the 3'-hydroxyl group. A common protecting group for the 5'-amino function is the trifluoroacetyl (TFA) group, which can be introduced using reagents like S-ethyl trifluorothioacetate. oup.com This group is stable during oligonucleotide synthesis and can be removed during the final deprotection step.

3'-Hydroxyl Group: For incorporation into an oligonucleotide chain, the 3'-hydroxyl group is typically phosphitylated to create a phosphoramidite (B1245037) building block. oup.com

Heterocyclic Base Protection: While the thymine (B56734) base is less reactive than other nucleobases and often does not require protection, in more complex syntheses or with sensitive reagents, protection of the N3-imide proton might be considered. umich.edu For other nucleosides (adenine, guanine, and cytosine) that might be used alongside the modified thymidine in an oligonucleotide, protection of the exocyclic amino groups is essential using groups like benzoyl (Bz), isobutyryl (iBu), or acetyl (Ac). google.com

The choice of protecting groups follows an orthogonal strategy, where each group can be removed under specific conditions without affecting the others, allowing for the stepwise and controlled construction of complex molecules. umich.edu

Functionalization at the 5'-Amino Position for Research Applications

The primary amino group at the 5'-position of this compound provides a reactive handle for a multitude of chemical modifications, enabling its use in a wide range of research applications. nih.gov

Conjugation Reactions for Biologically Active Moieties

The nucleophilic nature of the 5'-amino group makes it an ideal site for conjugation to various biologically active molecules. This allows for the targeted delivery or specific labeling of these moieties. Common conjugation strategies include:

Amide Bond Formation: The amino group can readily react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) or acyl chlorides to form stable amide linkages. scbt.comresearchgate.net This has been used to attach peptides, reporter molecules like fluorophores, and biotin (B1667282) to the 5'-end of oligonucleotides. oup.com

Reductive Amination: Reaction with aldehydes or ketones followed by reduction with an agent like sodium cyanoborohydride can form stable secondary or tertiary amine linkages.

These conjugation reactions have been instrumental in creating probes for studying DNA-protein interactions, developing diagnostic assays, and constructing novel therapeutic agents. oup.comnih.gov

Linker Strategies for Macromolecular Integration

To attach this compound to larger macromolecules or solid supports, various linker strategies are employed. These linkers can provide spatial separation between the nucleoside and the macromolecule, improve solubility, and introduce additional functional groups.

Homobifunctional and Heterobifunctional Crosslinkers: Commercially available crosslinkers with reactive groups at both ends can be used to connect the 5'-amino group to a functional group on a protein or other molecule. For example, N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) can be used to create a disulfide linkage. nih.gov

Phosphoramidite Linkers: For incorporation into synthetic oligonucleotides, the 5'-amino group can be part of a longer linker that is itself a phosphoramidite reagent. This allows for the direct incorporation of a functionalized tail at the 5'-terminus during solid-phase synthesis. chemie-brunschwig.ch

Squaric Acid-Based Linkers: Squaric acid derivatives can act as unique linkers, reacting with two amino groups to form a stable squaryl amide linkage. This has been used to create modified oligonucleotide dimers. oup.com

These linker strategies are essential for the construction of complex bioconjugates, affinity columns for purification, and materials for nanotechnology applications. oup.comichb.pl

Biochemical Applications and Research Tool Development Utilizing 5 Amino 5 Deoxythymidine

Design and Application as Molecular Probes in Nucleic Acid Research

5'-Amino-5'-deoxythymidine serves as a crucial building block for the introduction of a primary amine at the 5'-terminus of an oligonucleotide. This terminal amino group provides a versatile handle for the covalent attachment of various reporter molecules and affinity tags, enabling the development of sophisticated molecular probes for nucleic acid research.

The primary amino group introduced by this compound is highly nucleophilic and can be readily coupled with a wide array of fluorescent dyes. oup.com A common method for this is post-synthetic labeling, where the purified 5'-amino-terminated oligonucleotide is reacted with an amine-reactive derivative of a fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester. idtdna.comresearchgate.net This approach is particularly useful for dyes that are not stable under the conditions of oligonucleotide synthesis and deprotection. atdbio.com

A variety of fluorescent dyes are commercially available as NHS esters, allowing for the selection of a fluorophore with the desired excitation and emission properties. idtdna.com This flexibility enables researchers to design fluorescently labeled oligonucleotides for a multitude of applications, including DNA sequencing, fluorescence microscopy, and fluorescence resonance energy transfer (FRET) studies. aatbio.com

Commonly Used Amine-Reactive Fluorescent Dyes for Labeling 5'-Amino-Terminated Oligonucleotides:

| Dye Family | Example Dyes (as NHS esters) | Common Applications |

| Fluorescein | 6-FAM (6-carboxyfluorescein) | DNA sequencing, PCR probes |

| Rhodamine | TAMRA (tetramethylrhodamine), ROX (rhodamine X) | FRET, multiplex PCR |

| Cyanine | Cy3, Cy5 | Microarrays, imaging |

| Alexa Fluor | Alexa Fluor 488, Alexa Fluor 546, Alexa Fluor 647 | High-performance imaging, flow cytometry |

The choice of dye depends on the specific experimental requirements, such as the desired wavelength, quantum yield, and photostability. The post-synthetic conjugation of these dyes to the 5'-amino group of an oligonucleotide modified with this compound provides a reliable method for producing fluorescently labeled probes.

The 5'-amino group of this compound can be readily conjugated to biotin (B1667282), a small molecule with an exceptionally high affinity for the proteins avidin and streptavidin. genelink.com This strong and specific interaction forms the basis of a powerful affinity purification strategy. nih.govnih.gov Biotinylated oligonucleotides can be used as probes to capture and isolate specific DNA or RNA binding proteins from complex cellular extracts. genelink.com

The general workflow for affinity purification using a biotinylated oligonucleotide involves:

Synthesis and Biotinylation: An oligonucleotide containing a 5'-amino group is synthesized and then reacted with an amine-reactive biotin derivative, such as biotin-NHS ester.

Binding to Target: The biotinylated oligonucleotide is incubated with a cell lysate or protein mixture to allow for the formation of a complex between the oligonucleotide and its target binding protein.

Capture on Avidin/Streptavidin Support: The mixture is then passed over a solid support (e.g., agarose beads or magnetic beads) that is coated with avidin or streptavidin. thermofisher.comjacksonimmuno.com The high affinity of the biotin-streptavidin interaction ensures that the biotinylated oligonucleotide, along with its bound protein, is captured on the support.

Washing and Elution: Unbound proteins are washed away, and the specifically bound protein can then be eluted from the support under conditions that disrupt the protein-DNA/RNA interaction, while the strong biotin-streptavidin interaction remains intact.

Comparison of Biotin-Binding Proteins for Affinity Purification:

| Protein | Source | Binding Affinity (Kd) | Key Features |

| Avidin | Egg white | ~10⁻¹⁵ M | Glycosylated, can exhibit some non-specific binding. |

| Streptavidin | Streptomyces avidinii | ~10⁻¹⁴ M | Non-glycosylated, lower non-specific binding than avidin. thermofisher.com |

| NeutrAvidin | Deglycosylated avidin | ~10⁻¹⁵ M | Reduced non-specific binding compared to native avidin. |

The use of this compound to introduce a 5'-biotin moiety is a cornerstone technique in the study of nucleic acid-protein interactions.

Site-directed spin labeling (SDSL) is a powerful technique for studying the structure and dynamics of biomolecules using electron paramagnetic resonance (EPR) spectroscopy. uni-bonn.de This method involves the introduction of a stable nitroxide radical, or spin label, at a specific site within the molecule of interest. hi.is The 5'-amino group provided by this compound can serve as an attachment point for nitroxide spin labels. hi.is

The amino-modified oligonucleotide can be reacted with an amine-reactive spin label, such as an isothiocyanate or NHS ester derivative of a nitroxide moiety (e.g., PROXYL or TEMPO). The resulting spin-labeled oligonucleotide can then be analyzed by EPR spectroscopy to obtain information about the local environment of the spin label, its mobility, and its distance to other spin labels or paramagnetic centers. duke.edu This information can be used to deduce structural features and conformational changes in nucleic acids and their complexes. nih.gov

Commonly Used Nitroxide Spin Labels for Modifying Amino Groups:

| Spin Label Moiety | Reactive Group | Resulting Linkage |

| TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) | Isothiocyanate | Thiourea |

| PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxy) | NHS ester | Amide |

The rigid nature of some spin labels can provide precise structural information, while more flexible linkers can report on the dynamics of the nucleic acid. The ability to introduce a spin label at the 5'-terminus using this compound expands the toolkit for studying nucleic acid structure and function by EPR spectroscopy.

Integration into Oligonucleotides and Nucleic Acid Constructs

The incorporation of this compound into synthetic oligonucleotides is a well-established process, primarily achieved through automated solid-phase synthesis. This allows for the precise placement of the amino-modified nucleotide at the 5'-terminus of a DNA or RNA strand.

Automated solid-phase synthesis, most commonly employing phosphoramidite (B1245037) chemistry, is the standard method for producing synthetic oligonucleotides. danaher.comttu.ee To generate a 5'-amino-terminated oligonucleotide, a suitably protected phosphoramidite derivative of this compound is used in the final coupling step of the synthesis. oup.com

The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). umich.edu In the final cycle, the 5'-hydroxyl group of the growing oligonucleotide chain is deprotected, and the this compound phosphoramidite is coupled to it. The amino group of the this compound is protected during synthesis, often with a trifluoroacetyl or monomethoxytrityl (MMT) group, which can be removed during the final deprotection and cleavage from the solid support. aatbio.com

Steps in Solid-Phase Synthesis of a 5'-Amino-Terminated Oligonucleotide:

| Step | Description |

| 1. Detritylation | Removal of the 5'-dimethoxytrityl (DMT) group from the terminal nucleotide of the growing chain. |

| 2. Coupling | Addition of the protected this compound phosphoramidite to the free 5'-hydroxyl group. |

| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. |

| 4. Oxidation | Conversion of the phosphite triester linkage to a more stable phosphate triester. |

| 5. Cleavage and Deprotection | Release of the full-length oligonucleotide from the solid support and removal of all protecting groups, including the one on the 5'-amino group. |

This method allows for the routine and efficient production of 5'-amino-terminated oligonucleotides for various downstream applications. nih.gov

The amino group of this compound can react with a phosphate group to form a phosphoramidate (B1195095) linkage (P-N bond), which is an analog of the natural phosphodiester linkage. nih.gov The synthesis of oligonucleotides containing these linkages can be achieved through several chemical strategies. One method involves the condensation of a nucleoside 3'-phosphate with a 5'-aminonucleoside, such as this compound, using condensing agents like triphenylphosphine and dipyridyl disulfide. nih.gov

Alternatively, a 3'-phosphorylated oligonucleotide can be reacted with this compound in the presence of a water-soluble carbodiimide, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to form a 5'-phosphoramidate bond. nih.gov These linkages exhibit different chemical properties compared to phosphodiester bonds, for instance, they are more susceptible to acid hydrolysis. nih.gov

The ability to form phosphoramidate linkages using this compound has been exploited in the synthesis of modified oligonucleotides and for the enzymatic incorporation of this compound 5'-triphosphate into polynucleotides by DNA polymerase. nih.gov

Site-Specific Modification of DNA and RNA Constructs

The primary amino group at the 5' position of this compound offers a versatile handle for the site-specific modification of DNA and RNA constructs. This chemical functionality allows for the introduction of a variety of moieties, including reporter groups and peptide epitopes, into oligonucleotides. A straightforward method for creating oligonucleotides terminated with this compound involves the chemical condensation of a 3'-phosphorylated donor oligonucleotide with this compound in an aqueous solution, facilitated by a carbodiimide coupling agent. This process results in the formation of a phosphoramidate bond, effectively adding a single this compound residue to the 5' terminus of an acceptor oligonucleotide through template-directed ligation nasa.gov.

The resulting phosphoramidate linkage is notably labile under acidic conditions, a property that can be exploited for further manipulation of the modified oligonucleotide nasa.govnih.gov. For instance, incubation in 50% acetic acid can cleave the phosphoramidate bond, releasing the this compound-derivatized portion nasa.gov. This strategic placement of a chemically distinct and cleavable linkage provides a powerful tool for the controlled assembly and modification of nucleic acid structures.

Furthermore, research has explored the synthesis and properties of oligonucleotides containing a related compound, 5'-amino-5'-deoxy-5'-hydroxymethylthymidine. This modification, which introduces a cationic charge, has been shown to enhance several desirable properties of oligonucleotides. Specifically, oligonucleotides incorporating this modified nucleoside exhibit increased resistance to nuclease degradation, improved binding selectivity to single-stranded RNA, and enhanced triplex-forming ability when compared to their unmodified counterparts consensus.appnih.govnih.govresearchgate.net. These findings highlight the potential of 5'-amino-modified thymidine (B127349) analogs in the development of more robust and specific nucleic acid-based tools for research and therapeutic applications.

Synthesis of Modified Aptamers and Ribozymes for Research Purposes

The unique properties of 5'-amino-modified nucleosides, such as this compound, make them valuable building blocks for the synthesis of modified aptamers and ribozymes with enhanced functionalities. The introduction of a 5'-amino group can improve the nuclease resistance of these nucleic acid-based tools, a critical factor for their application in biological systems nih.govresearchgate.net.

In the context of ribozyme research, 5'-amino-5'-deoxy-2'-O-methyl nucleosides have been successfully synthesized and incorporated into the 5'-ends of hammerhead ribozymes. This modification serves to introduce achiral 5'-N-phosphoramidate linkages as an alternative to the more common phosphorothioate modifications used for end-stabilization against nuclease degradation researchgate.net. The synthesis of the necessary phosphoramidite building blocks of 5'-amino-5'-deoxy-2'-O-methylated uridine, guanosine, and adenosine has been established, enabling their incorporation into ribozyme sequences researchgate.net.

While direct enzymatic synthesis of aptamers composed entirely of modified bases can be challenging, enzymatic methods are being developed to facilitate the creation of modified aptamers. These approaches often involve the use of polymerases that can accept modified nucleotide triphosphates as substrates dtu.dk. Terminal deoxynucleotidyl transferase (TdT), for example, is capable of incorporating chemically modified nucleotides, offering a pathway to generate base-modified aptamers dtu.dk. Although specific examples detailing the enzymatic incorporation of this compound triphosphate into aptamers are not prevalent, the existing methodologies for creating modified aptamers provide a framework for its potential use. The ability to introduce modifications can enhance the binding affinity and specificity of aptamers to their targets, as well as their stability dtu.dk.

Use in Enzymatic Studies and Substrate Analogues

Interaction with DNA Polymerases and Ligases

This compound, in its triphosphate form (5'-amino-dUTP), serves as an analogue of thymidine triphosphate (dTTP) and has been investigated as a substrate for DNA polymerases. Studies have shown that 5'-amino-dUTP can be incorporated into polynucleotides by Escherichia coli DNA polymerase I nih.govnih.gov. The incorporation of this analogue allows for the synthesis of DNA with phosphoramidate bonds, which are susceptible to acid hydrolysis, providing a method for sequence-specific cleavage of the resulting DNA nih.gov.

The kinetics of this incorporation have been examined, revealing that the reaction with the amino analogue is slower compared to the natural substrate, dTTP. This is attributed to both a lower maximum reaction velocity (Vmax) and a higher Michaelis constant (Km), indicating a reduced affinity of the polymerase for the modified nucleotide nih.gov.

| Kinetic Parameter | 5'-amino-dUTP | dTTP |

| Vmax | Lower | Higher |

| Km | Higher | Lower |

The resulting polynucleotides containing phosphoramidate linkages have been shown to be substrates for DNA ligase, which can join these modified oligonucleotide blocks nih.gov. This suggests that the 5'-amino modification, once incorporated, does not completely inhibit the subsequent ligation step. However, the presence of a 5'-amino group at the terminus of an oligonucleotide can also be utilized to block ligation, effectively acting as a chain terminator in specific contexts glenresearch.com.

Investigation as a Substrate for Metabolic Enzymes (e.g., fatty acid synthase) in in vitro Systems

Beyond its role in nucleic acid metabolism, this compound has been identified as a substrate for fatty acid synthase (FASN) biosynth.com. FASN is a key enzyme in the de novo synthesis of fatty acids, which are essential components of membrane lipids biosynth.com. The investigation of nucleoside analogues as substrates for enzymes outside of their canonical pathways can reveal novel biochemical interactions and potential regulatory mechanisms.

While the detailed kinetics and mechanism of the interaction between this compound and fatty acid synthase are not extensively documented in the provided search results, its identification as a substrate suggests that it can be recognized and processed by the enzyme in in vitro systems biosynth.com. This interaction is of interest for understanding the broader substrate specificity of FASN and for exploring the potential effects of nucleoside analogues on lipid metabolism.

Development of Advanced Chemical Biology Tools

The unique chemical properties of this compound make it a valuable building block for the development of advanced chemical biology tools. The primary amino group at the 5' position provides a reactive handle for the attachment of various functional moieties, enabling the creation of customized probes for studying biological processes nasa.govglenresearch.com.

For example, oligonucleotides terminated with a 5'-amino group can be conjugated to peptides or peptide nucleic acid (PNA) sequences, creating hybrid molecules with novel properties glenresearch.com. These bioconjugates can be designed to target specific DNA or RNA sequences with high affinity and specificity, making them useful for applications in diagnostics and as therapeutic leads.

Furthermore, the incorporation of 5'-amino-modified nucleosides into DNA can be used to introduce specific cleavage sites. The resulting phosphoramidate linkage is acid-labile, allowing for the controlled fragmentation of DNA at predetermined positions nih.gov. This feature can be exploited in various molecular biology techniques, including DNA sequencing and mapping.

The development of synthetic methods to produce 5'-amino-5'-deoxynucleoside phosphoramidites, while challenging, is crucial for their broader application in oligonucleotide synthesis and the creation of sophisticated chemical biology tools nasa.gov. These building blocks enable the precise placement of the amino modification within a nucleic acid sequence, allowing for the fine-tuning of its properties and functions.

Photoaffinity Labeling Reagents Derived from this compound

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands within biological macromolecules. This method involves the use of a ligand analog that contains a photoactivatable group. Upon irradiation with light of a specific wavelength, this group forms a highly reactive intermediate that can covalently bind to the interacting macromolecule in close proximity.

The precursor to this compound, 5'-Azido-5'-deoxythymidine , is a key photoaffinity labeling reagent. The azido (B1232118) group at the 5' position is photochemically active and, upon UV irradiation, can generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues within a protein's binding pocket, allowing for the identification of the binding site.

The synthesis of this compound often proceeds through a 5'-azido intermediate. For instance, thymidine can be tosylated at the 5'-hydroxyl position, followed by nucleophilic substitution with sodium azide (B81097) to yield 5'-Azido-5'-deoxythymidine. Subsequent reduction of the azido group then produces this compound acs.org. This synthetic relationship underscores the close connection between the amino- and azido-modified nucleosides.

While the 5'-azido derivative is the most common photoaffinity label in this context, other photoactivatable groups could potentially be introduced starting from the 5'-amino group, although such examples are less common in the literature.

Table 1: Photoaffinity Labeling Reagent Derived from this compound Precursor

| Compound Name | Structure | Photoactivatable Group | Reactive Intermediate | Application |

| 5'-Azido-5'-deoxythymidine | C₁₀H₁₃N₅O₄ | Azide (-N₃) | Nitrene | Identification of nucleotide-binding sites in enzymes and proteins |

Implementation in Click Chemistry Methodologies

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used method for the facile and specific conjugation of molecules. This reaction forms a stable triazole linkage between an azide and a terminal alkyne. This compound is a valuable precursor for creating the necessary components for these reactions.

The primary amino group of this compound can be chemically converted to an azido group through a diazo transfer reaction. This transforms the nucleoside into 5'-Azido-5'-deoxythymidine , a key building block for click chemistry. This azido-modified thymidine can then be "clicked" onto molecules containing a terminal alkyne, such as modified peptides, fluorescent dyes, or other oligonucleotides.

This methodology has been employed to synthesize a variety of complex biomolecular structures. For example, oligonucleotides with a 5'-terminal azido group, derived from 5'-azido-5'-deoxythymidine, can be ligated to oligonucleotides with a 3'-terminal alkyne, creating extended DNA strands with an artificial triazole linkage. This has applications in the construction of novel DNA nanostructures and for the chemical ligation of DNA fragments.

Furthermore, the intramolecular click reaction of a nucleoside carrying both a 5'-azido group and an alkyne-functionalized nucleobase has been used to create nucleoside macrocycles . These cyclic structures are of interest for their potential as therapeutic agents and as scaffolds in supramolecular chemistry.

Table 2: Implementation of this compound Derivatives in Click Chemistry

| Derivative of this compound | Click Chemistry Reactant | Reaction Partner (Example) | Product | Application |

| 5'-Azido-5'-deoxythymidine | Azide | Alkyne-modified oligonucleotide | Triazole-linked oligonucleotide | DNA ligation, synthesis of modified nucleic acids |

| 5'-Azido-5'-deoxythymidine | Azide | Alkyne-functionalized fluorescent dye | Fluorescently labeled thymidine analog | Cellular imaging and tracking of DNA |

| 5'-Azido-5'-deoxythymidine | Azide | Propargylated peptide | Nucleoside-peptide conjugate | Development of targeted therapeutics |

| 5'-Azido-5'-deoxycytidine derivative (intramolecular) | Azide | Octadiynyl side chain on the nucleobase | Nucleoside macrocycle | Drug discovery, supramolecular chemistry |

Mechanistic Investigations and Biological System Interactions of 5 Amino 5 Deoxythymidine Preclinical and in Vitro Focus

Analysis of Cellular Uptake Mechanisms in Cell Lines

The entry of 5'-Amino-5'-deoxythymidine (5'-AdThd) into cells is a critical first step for its biological activity. While it is a hydrophilic molecule, its uptake is not solely reliant on simple diffusion. nih.gov Studies suggest that like many nucleoside analogs, its transport across the cell membrane is likely facilitated by nucleoside transporters. nih.gov The specific transporters involved and the efficiency of uptake can vary between different cell lines, leading to differential effects. For instance, in a comparative study, 100 µM of 5'-AdThd was observed to stimulate the uptake of iododeoxyuridine (IdUrd) in Vero cells, while it was inhibitory in HeLa cells, highlighting cell-specific differences in uptake or its downstream consequences. nih.gov

The transport of nucleosides and their analogs is generally mediated by two major families of transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). plos.org While specific studies pinpointing the exact transporters for 5'-AdThd are not extensively detailed, the behavior of similar nucleoside analogs suggests that these protein families are the primary candidates for its cellular entry. nih.govplos.org The expression levels and substrate specificities of these transporters in different cell lines could account for the observed variations in 5'-AdThd uptake and its subsequent biological effects. kanazawa-u.ac.jp Furthermore, some studies have investigated a receptor-mediated endocytosis mechanism for the uptake of oligonucleotides, which involves an 80-kDa surface protein that recognizes a 5'-phosphate moiety, suggesting another potential, though less direct, route for related compounds. pnas.org

Intracellular Processing and Metabolism Pathways in Model Systems

Once inside the cell, this compound undergoes a series of metabolic conversions that are crucial for its biological effects. These pathways involve both the modulation of existing nucleoside metabolic routes and its own conversion into active nucleotide forms.

5'-AdThd can significantly alter the metabolism of other nucleosides, a prime example being its interaction with the antiviral and anticancer agent 5-iodo-2'-deoxyuridine (IdUrd). nih.gov The interaction is notably complex and concentration-dependent. At low concentrations, 5'-AdThd enhances the cytotoxicity of IdUrd. nih.gov This synergistic effect is attributed to its ability to counteract the feedback inhibition of thymidine (B127349) kinase, the first enzyme in the phosphorylation cascade of IdUrd. nih.gov By preventing the end-product inhibition normally exerted by IdUrd-triphosphate, 5'-AdThd effectively increases the rate of IdUrd phosphorylation, leading to higher intracellular levels of its active metabolites and thus greater cytotoxicity. nih.gov

Conversely, at high concentrations, 5'-AdThd becomes antagonistic to IdUrd's effects. nih.gov This is due to its inhibitory action on a subsequent enzyme, thymidylate kinase, which is responsible for converting IdUrd-monophosphate to IdUrd-diphosphate. nih.gov This inhibition leads to an accumulation of the monophosphate form and a reduction in the incorporation of IdUrd into DNA, thereby diminishing its cytotoxic impact. nih.gov This dual-action highlights the nuanced role of 5'-AdThd in modulating cellular metabolic pathways.

The biological activity of 5'-AdThd, particularly its antiviral properties, is dependent on its phosphorylation to nucleotide derivatives. A key finding is that 5'-AdThd is a specific substrate for viral-encoded thymidine kinase, particularly from herpes simplex virus (HSV). nih.gov This enzyme efficiently phosphorylates 5'-AdThd, primarily to its diphosphate (B83284) derivative (5'-AdThd-DP), often without the detection of a stable monophosphate intermediate. nih.gov In contrast, non-viral thymidine kinase and thymidylate kinase from uninfected host cells are unable to phosphorylate 5'-AdThd effectively. nih.gov This selective phosphorylation by viral enzymes is a cornerstone of its targeted antiviral action. The triphosphate form, this compound 5'-triphosphate (5'NH-dTTP), is the substrate for DNA polymerases. nih.gov

| Enzyme | Source/Type | Action on 5'-AdThd | Key Finding | Reference |

|---|---|---|---|---|

| Thymidine Kinase (TK) | Herpes Simplex Virus Type 1 (HSV-1) | Phosphorylates 5'-AdThd to its diphosphate derivative. | Specific phosphorylation by viral TK is crucial for its antiviral activity. The monophosphate is not detected as a major product. | nih.gov |

| Thymidine Kinase / Thymidylate Kinase | Non-viral (uninfected Vero cells) | Unable to phosphorylate 5'-AdThd. | Demonstrates the selectivity of 5'-AdThd for viral enzymes, a key aspect of its targeted action. | nih.gov |

| Thymidylate Kinase | Cell-free extracts | Inhibited by high concentrations of 5'-AdThd (in the context of IdUrd metabolism). | High levels of 5'-AdThd can block the phosphorylation of other nucleoside monophosphates like IdUrd-MP. | nih.gov |

| DNA Polymerase I | Escherichia coli | Incorporates 5'-AdThd-triphosphate into DNA. | Demonstrates that the triphosphate form can be used as a substrate by DNA polymerases. | nih.gov |

Impact on Nucleic Acid Structure and Function in Cell-Free and Cellular Models

The incorporation of this compound into nucleic acids has profound consequences for their structure and function, ultimately affecting processes like DNA replication.

The presence of 5'-AdThd-triphosphate influences DNA replication primarily through its action as a substrate for DNA polymerases, leading to its incorporation into the growing DNA chain. nih.gov In cell-free systems using E. coli DNA polymerase I, it was shown that 5'-AdThd-triphosphate could substitute for thymidine triphosphate (dTTP), although the reaction proceeded at a slower rate. nih.gov This incorporation results in a polynucleotide chain containing acid-labile phosphoramidate (B1195095) bonds. nih.gov

| Process/Enzyme | Model System | Effect of 5'-AdThd | Finding Detail | Reference |

|---|---|---|---|---|

| Viral DNA Synthesis | HSV-1 infected Vero cells | Incorporation into viral DNA. | The analog is incorporated in a dose-dependent manner, correlating with antiviral activity. It does not inhibit the overall rate of DNA synthesis but compromises DNA integrity. | nih.gov |

| DNA Structure | HSV-1 infected Vero cells | Induces single-stranded breaks. | The incorporated phosphoramidate bonds lead to increased fragility and breaks in the viral DNA. | nih.gov |

| DNA Polymerization | E. coli DNA Polymerase I | Acts as a substrate (triphosphate form). | Incorporation is slower compared to natural dTTP, with a lower Vmax and higher Km for the analog. | nih.gov |

| Chain Termination | Oligonucleotide Synthesis | Can be used as a 5' chain terminator. | The 5'-amino group provides a functional handle and prevents further 5'-3' ligation or extension in synthetic applications. | biosyn.comglenresearch.comcambio.co.uk |

Effects on Oligonucleotide Hybridization and Duplex Stability

Studies on oligothymidylate decamers containing derivatives of this compound have shown that any enhancement in the stability of the heteroduplex is often minimal or entirely absent. nih.gov In some instances, particularly with multiple substitutions of this modified nucleotide within an oligonucleotide, a destabilizing effect on the duplex has been observed. nih.gov This suggests that the mere presence of the 5'-amino group does not inherently confer greater stability and that the chemical properties of the substituent attached to the amino group play a crucial role.

Conversely, specific modifications at the 5'-amino position have been shown to significantly enhance duplex stability. For example, when a quinolone residue is covalently attached to a this compound at the 5'-terminus of a short DNA duplex (qu-T*GCGCA), a substantial increase in the melting temperature (Tm) of up to 27.8 °C has been reported. rcsb.org This remarkable stabilization is attributed to the formation of a "molecular cap" where the quinolone moiety stacks on the terminal base pairs, thereby increasing the fidelity of base pairing. rcsb.org

In another study, an octamer (5'-TGGTTGAC-3', where T is this compound) was modified at the 5'-terminus with a uracil (B121893) acetic acid group. The resulting duplex with its complementary strand (5'-GTCAACCAA-3') exhibited a melting temperature that was 4°C higher than the corresponding duplex with an unmodified 5'-thymidine. nih.gov These findings highlight that the 5'-amino group serves as a versatile point for the attachment of moieties that can favorably interact with the duplex and enhance its thermal stability.

The following table summarizes the observed changes in duplex stability upon modification with this compound derivatives.

| Oligonucleotide Sequence/Modification | Complementary Strand | Change in Melting Temperature (ΔTm) | Reference |

| Oligothymidylate decamers with this compound derivatives | poly(dA) | Minor to no enhancement; destabilization with multiple substitutions | nih.gov |

| qu-TGCGCA (qu = quinolone, T = this compound) | Self-complementary | Up to +27.8 °C | rcsb.org |

| 5'-u-TGGTTGAC-3' (u = uracil acetic acid, T = this compound) | 5'-GTCAACCAA-3' | +4 °C | nih.gov |

Studies on Protein-Nucleic Acid Interactions Using Modified Probes

A significant application of these modified probes is in DNA footprinting experiments, which are designed to identify the specific DNA sequences where a protein binds. acs.orgnih.gov In one such study, a close analog, 5-amino-2'-deoxyuridine (B1199347), was used as an interference probe to study the complex formed between the Ada protein and its promoter sequence. acs.orgnih.gov By incorporating this modified nucleotide into the DNA, researchers could pinpoint the precise locations where the analog interfered with protein binding, thus revealing critical contact points between the Ada protein and its DNA target. acs.orgnih.gov The use of 5-amino-2'-deoxyuridine in these footprinting experiments was shown to be comparable to another analog, 5-hydroxy-dU, but with the added advantage of being more readily incorporated into the DNA during enzymatic polymerization. acs.org

Furthermore, 5'-amino-modified DNA duplexes are instrumental in the development of high-throughput quantitative assays for analyzing protein-DNA binding. nih.gov These modified duplexes can be covalently attached to microarray surfaces, creating a platform for screening the binding of various transcription factors to a multitude of DNA sequences simultaneously. nih.gov This methodology has been successfully employed to quantify the binding affinities of structurally distinct transcription factors such as NF-κB and OCT-1 to their respective DNA binding sites. nih.gov The covalent immobilization of the 5'-amino-modified duplexes ensures specific attachment and proper orientation, leading to reproducible and accurate measurements of protein-DNA interactions. nih.gov

The table below provides examples of studies where this compound or its analogs were used as modified probes to investigate protein-nucleic acid interactions.

| Protein-DNA System Studied | Modified Probe | Experimental Approach | Key Findings | Reference |

| Ada protein / ada promoter complex | 5-amino-2'-deoxyuridine (analog) | Template-Directed Interference (TDI) Footprinting | Validated the use of the probe to identify protein-DNA contact points; showed improved incorporation efficiency over other analogs. | acs.orgnih.gov |

| NF-κB and OCT-1 / Consensus DNA binding sites | 5'-amino-modified DNA duplexes | Microarray-based quantitative protein-DNA binding assay | Enabled high-throughput, quantitative analysis of transcription factor binding specificities and affinities. | nih.gov |

| DNA gyrase / DNA | Quinolone-capped this compound | NMR Spectroscopy and UV melting | The modified oligonucleotide forms a stable complex, and the structure provides a model for how quinolones inhibit DNA re-ligation by gyrase. | rcsb.org |

Advanced Spectroscopic and Structural Characterization of 5 Amino 5 Deoxythymidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the solution-state conformation of nucleosides like 5'-Amino-5'-deoxythymidine. auremn.org.br By analyzing various NMR parameters, including chemical shifts, scalar coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can detail the preferred three-dimensional structure. rsc.org

The conformational analysis of this compound focuses on two key aspects: the pucker of the furanose ring and the orientation of the thymine (B56734) base relative to the sugar moiety (the glycosidic torsion angle). The five-membered deoxyribose ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo and C3'-endo forms. cdnsciencepub.com The distribution between these states is influenced by substituents and can be determined by analyzing the vicinal proton-proton coupling constants (³JH,H) within the sugar ring. acs.org

The glycosidic torsion angle (χ) defines the rotation around the C1'-N1 bond, resulting in either a syn or anti conformation. For most standard pyrimidine (B1678525) nucleosides, the anti conformation is predominant. ttu.ee The introduction of the 5'-amino group can potentially influence this preference. The relative orientation is typically determined by observing NOEs between the base protons (H6) and the sugar protons (H1', H2', H2''). gmclore.org

Specific NMR data for this compound and its derivatives have been reported. In ¹H-NMR, the 5'-amino group provides a characteristic signal. More detailed structural information is available from ¹³C NMR spectroscopy of its derivatives. oup.com

Table 1: Reported NMR Chemical Shifts for this compound and a Derivative

| Compound | Nucleus | Atom | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|---|

| This compound | ¹H | 5'-NH₂ | ~2.8 | |

| 5'-(N-trifluoroacetyl)amino-5'-deoxythymidine | ¹³C | C-2 | 150.71 | oup.com |

| C-4 | 164.21 | oup.com | ||

| C-5 | 111.02 | oup.com | ||

| CH₃ | 11.99 | oup.com | ||

| C-1' | 83.94 | oup.com | ||

| C-2' | 38.17 | oup.com | ||

| C-3' | 71.13 | oup.com | ||

| C-4' | 83.70 | oup.com | ||

| C-5' | 41.58 | oup.com |

This interactive table summarizes key NMR data. Click on headers to sort.

Mass Spectrometry for Characterization of Modified Oligonucleotides and Metabolites

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and characterizing the structure of this compound, its metabolites, and oligonucleotides incorporating this modification. creative-proteomics.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are frequently employed. researchgate.netoup.com

For the parent compound, MALDI-TOF MS can be used to confirm its molecular weight, with a characteristic molecular ion peak observed at m/z 283.1 [M+H]⁺. When this compound is incorporated into synthetic DNA strands, MS is crucial for verifying the successful synthesis and purity of the modified oligonucleotide. oup.com It allows for the precise mass determination of the final product, confirming that the modification is present. researchgate.net

A significant application lies in the analysis of DNA containing this modification for high-throughput genotyping, such as single nucleotide polymorphism (SNP) detection. nih.gov In these methods, DNA containing the 5'-amino modification is subjected to fragmentation within the mass spectrometer, and the resulting mass spectrum allows for the identification of the specific DNA sequence. nih.gov

Furthermore, MS, particularly when coupled with liquid chromatography (LC-MS), is vital for studying the metabolic fate of this compound. nih.govlcms.cz For instance, it can be used to identify phosphorylated metabolites, such as the diphosphate (B83284) derivative that is formed by the action of viral kinases. The ability to separate metabolites by chromatography before mass analysis provides high specificity and sensitivity for tracking these molecules in complex biological samples. nih.gov

Table 2: Applications of Mass Spectrometry in the Analysis of this compound

| Application | MS Technique | Key Findings | Reference |

|---|---|---|---|

| Molecular Weight Confirmation | MALDI-TOF | Confirms molecular ion peak of the parent compound. | |

| Oligonucleotide Characterization | MALDI-TOF, ESI | Verifies the composition and purity of modified DNA strands. | oup.comresearchgate.net |

| SNP Genotyping | MALDI-TOF | Enables high-throughput analysis of DNA fragments containing the modification. | nih.gov |

| Metabolite Identification | LC-MS | Identifies phosphorylated derivatives and other metabolites in biological systems. | nih.gov |

This interactive table outlines the primary uses of mass spectrometry for this compound. Click on headers to sort.

X-ray Crystallography of this compound-Containing Nucleic Acid Constructs and Protein-Nucleic Acid Complexes

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules in their crystalline state. bourevestnik.com This technique can provide precise atomic coordinates, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. gatech.edu While no crystal structure has been publicly reported for this compound itself or for a nucleic acid construct containing it, the methodology remains highly relevant for future studies.

The most powerful application of X-ray crystallography would be in the analysis of complexes between a this compound-modified nucleic acid and a protein, such as a DNA polymerase or a restriction enzyme. nih.gov Such a structure would illuminate the specific interactions between the 5'-amino group and the amino acid residues in the protein's active site. gatech.edunih.gov It would show whether the amino group acts as a hydrogen bond donor or acceptor and reveal any water-mediated interactions that stabilize the complex. gatech.edu This information is critical for understanding the molecular basis of the compound's biological activity, such as its role as a chain terminator or its specific recognition by viral enzymes. nih.gov

Table 3: Hypothetical Workflow for X-ray Crystallography of a this compound-DNA/Protein Complex

| Step | Description | Expected Outcome |

|---|---|---|

| 1. Synthesis & Purification | A DNA oligonucleotide containing this compound is synthesized and purified, along with the target protein. | High-purity samples of both the modified DNA and the protein. |

| 2. Crystallization | The modified DNA is co-crystallized with the target protein by screening a wide range of buffer conditions. | Formation of single, well-ordered crystals suitable for diffraction. |

| 3. Data Collection | The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. | A dataset of diffraction intensities. |

| 4. Structure Solution & Refinement | The phase problem is solved (e.g., via molecular replacement or anomalous scattering), and an electron density map is generated. An atomic model is built into the map and refined. | A high-resolution 3D model of the protein-DNA complex. |

| 5. Structural Analysis | The refined structure is analyzed to detail the conformation of the modified nucleotide and its specific interactions with the protein. | Precise understanding of the structural impact and molecular recognition of the 5'-amino modification. |

This interactive table describes the potential crystallographic workflow. Click on headers to sort.

Future Directions and Emerging Research Avenues for 5 Amino 5 Deoxythymidine

Development of Novel Synthetic Routes for Scalability and Efficiency

The growing demand for 5'-Amino-5'-deoxythymidine and its derivatives in various research applications necessitates the development of more scalable and efficient synthetic methodologies. drugdesign.org While traditional methods have been effective, they often involve multiple steps and may not be suitable for large-scale production. drugdesign.orgnih.gov

Future research is likely to focus on several key areas to improve synthesis:

One-Pot Reactions: Streamlining the synthesis process by combining multiple reaction steps into a single procedure can significantly reduce time, resources, and waste. Research into one-pot reactions for the direct amination of thymidine (B127349) is a promising avenue.

Enzymatic Synthesis: Utilizing enzymes to catalyze specific steps in the synthesis can offer high selectivity and milder reaction conditions, leading to higher yields and purity. The use of enzymes for the phosphorylation of this compound is an area of active investigation. nih.gov

Flow Chemistry: Continuous flow systems offer precise control over reaction parameters, leading to improved consistency and the potential for automated, large-scale production.

Novel Protecting Groups: The development of new protecting groups for the various functional moieties of the nucleoside can enhance the efficiency of specific reaction steps and simplify purification processes.

A significant advancement in this area is the reduction of 5'-azido-2',5'-dideoxy intermediates using the Staudinger reaction to produce 5'-amino-2',5'-dideoxy analogs of various nucleosides, including thymidine. nih.govnih.gov This method, coupled with a high-yield conversion to the corresponding 5'-N-triphosphates, demonstrates a move towards more efficient and versatile synthetic pathways. nih.govnih.gov

| Synthetic Strategy | Key Advantages | Potential Challenges | Relevant Research Focus |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Established and well-understood procedures. | Time-consuming, lower overall yield, scalability issues. drugdesign.orgnih.gov | Optimization of individual reaction steps. |

| One-Pot Reactions | Reduced reaction time and waste, increased efficiency. | Complex reaction optimization, potential for side reactions. | Development of new catalytic systems. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions. nih.gov | Enzyme stability and cost, substrate specificity. | Discovery and engineering of novel enzymes. |

| Flow Chemistry | Precise control, scalability, automation. | Initial setup costs, potential for clogging. | Reactor design and optimization. |

| Staudinger Reaction from Azido (B1232118) Intermediates | High yield, applicable to various nucleosides. nih.govnih.gov | Availability and handling of azido precursors. | Expansion to a wider range of nucleoside analogs. |

Expansion into New Areas of Chemical Biology and Biotechnological Applications

The unique properties of this compound, particularly the reactive primary amino group, make it a valuable tool for a wide range of applications in chemical biology and biotechnology. oup.com Future research is expected to expand its use in several novel areas:

Antisense Technology: Modified oligonucleotides containing this compound have potential as antisense agents for diagnostics and therapeutic research. oup.com The amino group can be used to attach various functional groups to modulate the properties of the oligonucleotide, such as its stability and binding affinity. oup.com

Drug Delivery Systems: The amino group can serve as a conjugation point for attaching drugs, targeting ligands, or imaging agents to oligonucleotides, creating sophisticated drug delivery systems.

Bioconjugation and Labeling: this compound is a key building block for creating labeled oligonucleotides. The amino group provides a convenient handle for attaching fluorescent dyes, biotin (B1667282), or other reporter molecules. oup.com These labeled oligonucleotides are essential for a variety of techniques, including fluorescence in situ hybridization (FISH) and DNA sequencing. oup.comthermofisher.com

Development of Novel Biomaterials: The ability to incorporate this compound into nucleic acid structures opens up possibilities for creating novel biomaterials with tailored properties, such as hydrogels and nanoparticles, for applications in tissue engineering and regenerative medicine.

Advanced Design of Probes for Real-time Biological Monitoring

The development of fluorescent probes for real-time monitoring of biological processes within living cells is a major goal in chemical biology. mdpi.com this compound serves as an excellent scaffold for the design of such probes.

Future advancements will likely focus on:

"Turn-On" Fluorescent Probes: Designing probes where the fluorescence is quenched until the probe interacts with its specific target. This minimizes background fluorescence and enhances signal-to-noise ratios. An example involves attaching both a fluorophore and a quencher to the 5'-terminus of an oligonucleotide probe. mdpi.com

Ratiometric Probes: Developing probes that exhibit a shift in their emission wavelength upon binding to a target, allowing for more quantitative measurements that are independent of probe concentration.

Probes for Specific Cellular Environments: Creating probes that are sensitive to changes in pH, ion concentration, or the presence of specific enzymes, enabling the monitoring of dynamic cellular processes.

Multiplexed Imaging: Designing a series of probes with distinct fluorescent properties to simultaneously visualize multiple targets within a single cell.

Exploration in Genomic and Epigenomic Analysis Methodologies

The ability to incorporate modified nucleotides into DNA is fundamental to many genomic and epigenomic analysis techniques. nih.gov this compound and its triphosphate derivative are emerging as valuable tools in this field.

DNA Sequencing: The incorporation of 5'-amino-2',5'-dideoxynucleotide analogs into DNA by polymerases, followed by mild acid treatment to cleave the DNA at the modified nucleotide, provides a method for generating sequence ladders. nih.gov This extension-cleavage procedure has potential utility in genomic sequence analysis. nih.govnih.gov

Epigenetic Analysis: DNA methylation, a key epigenetic modification, plays a crucial role in gene regulation. biorxiv.orgnih.gov The development of methods to map the distribution of modified cytosines, such as 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), is essential for understanding their biological functions. nih.govacs.orgacs.org While not directly involved in detecting these modifications, this compound can be used to synthesize modified oligonucleotides that act as probes or primers in various analytical techniques.

Mapping Chromatin Accessibility: The use of DNA methyltransferases as probes can help in the fine mapping of chromatin accessibility. biorxiv.org While current methods often use adenine (B156593) N6-methyltransferases, the development of new probes based on modified pyrimidines could provide complementary information.

| Application Area | Specific Role of this compound | Key Research Findings | Future Potential |

|---|---|---|---|

| DNA Sequencing | Precursor for 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. nih.govnih.gov | These analogs can be incorporated by DNA polymerase and subsequently cleaved to generate sequencing ladders. nih.gov | Development of novel, high-throughput sequencing methodologies. |

| Oligonucleotide Synthesis | Enables the synthesis of oligonucleotides with a 5'-terminal amino group. oup.comoup.com | These amino-oligonucleotides can be conjugated to reporter molecules for use as probes. oup.comoup.com | Creation of multifunctional probes for advanced diagnostics. |

| Primer for Enzymatic Synthesis | Used to create synthetic polynucleotides with phosphoramidate (B1195095) bonds. nih.gov | These polynucleotides can serve as primers for DNA polymerase I. nih.gov | Development of novel amplification and labeling techniques. |

常见问题

Q. How is 5'-Amino-5'-deoxythymidine synthesized for transcriptional studies?

The synthesis of 5’-N-triphosphates of 5’-amino-5’-deoxyribonucleosides (5’NH NTPs) involves incubating 5’-amino-5’-deoxyribonucleosides with trisodium trimetaphosphate in a Tris-base buffer (pH 11) for 7 days at room temperature. Purification is achieved via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), followed by precipitation as sodium salts . Validation of purity includes HPLC analysis and T4 polynucleotide kinase phosphorylation assays to exclude contaminants affecting polymerase activity .

Q. What analytical techniques confirm the structural integrity and purity of 5’-NH NTPs?

HPLC with X Terra RP18 columns and triethylammonium bicarbonate/acetonitrile gradients is used to verify purity, while MALDI-TOF mass spectrometry confirms oligonucleotide composition (>95% purity). TLC and enzymatic phosphorylation assays (e.g., T4 PNK) are critical for detecting contaminants .

Q. How does 5’-Amino-5’-deoxythymidine influence transcription reactions?

5’NH NTPs act as transcription inhibitors by incorporating a single nucleotide into RNA primers, leading to premature termination via 2’,3’-cyclic phosphate formation. This occurs due to in-line cleavage of the phosphoramidate bond, which is exacerbated in unmodified RNA primers. Modified primers with 2’-deoxy or 2’-O-methyl groups stabilize transcripts by preventing cleavage .

Advanced Research Questions

Q. What mechanistic insights explain 5’NH NTPs' inhibition of RNA polymerases?

5’NH NTPs reduce transcription rates by disrupting Watson-Crick base pairing and promoting mismatches (e.g., G-U pairs). Their incorporation induces structural instability in RNA polymerase active sites, particularly in T7, T3, and Sp6 variants. The Y639F mutant of T7 RNA polymerase shows no improved tolerance, confirming steric and electronic hindrance by the 5’-amino group .

Q. How can researchers resolve contradictions in transcription product ratios (e.g., full-length vs. terminated primers)?

Variability arises from substrate concentration imbalances and primer modifications. To mitigate this:

- Use 2’-deoxy or 2’-O-methyl primers to block in-line cleavage .

- Standardize reaction conditions (e.g., 37°C incubation, 5% acetic acid treatment to cleave phosphoramidate bonds) .

- Employ radiolabeled primers (e.g., [γ-32P]-pCp) and 20% denaturing PAGE for precise product quantification .

Q. What methodologies enable the study of 5’-Amino-5’-deoxythymidine in antiviral mechanisms?

- DNA synthesis inhibition : Assess incorporation into viral DNA using DNA polymerase I and phiX174 templates, monitoring phosphoramidate bond formation via acid lability assays .

- Cellular uptake : Compare entry kinetics into human erythrocytes using radiolabeled 5’-deoxythymidine derivatives and HPLC-based quantification .

- Immunomodulatory effects : Evaluate delayed-type hypersensitivity responses in murine models post-administration, with dose-dependent analysis (e.g., 1000 mg/kg/day i.p.) .

Methodological Considerations

- Transcription assays : Use T7, T3, or Sp6 RNA polymerases in optimized buffers (e.g., BT1-BT4) with RNase inhibitors. Monitor reactions via urea-PAGE and phosphorimaging .

- Synthesis reproducibility : Precipitate 5’NH NTPs with sodium perchlorate in acetone to minimize batch variability .

- Structural analysis : For phosphoramidate bond stability, employ acid hydrolysis (5% acetic acid) and compare gel mobility shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。